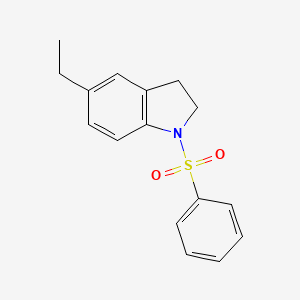

5-Ethyl-1-(phenylsulfonyl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2S |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-5-ethyl-2,3-dihydroindole |

InChI |

InChI=1S/C16H17NO2S/c1-2-13-8-9-16-14(12-13)10-11-17(16)20(18,19)15-6-4-3-5-7-15/h3-9,12H,2,10-11H2,1H3 |

InChI Key |

KDDHVPXDYDGORO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 1 Phenylsulfonyl Indoline

Retrosynthetic Analysis of 5-Ethyl-1-(phenylsulfonyl)indoline

A logical retrosynthetic analysis of this compound begins with the disconnection of the nitrogen-sulfur bond of the sulfonamide functional group. This primary disconnection points to two key precursors: 5-ethylindoline (B1627181) and benzenesulfonyl chloride. This approach simplifies the synthesis to the preparation of the substituted indoline (B122111) core followed by a standard sulfonylation reaction.

Further disconnection of the 5-ethylindoline intermediate suggests two principal forward-synthesis strategies. The most direct route involves the reduction of the pyrrole (B145914) ring of a corresponding indole (B1671886) precursor, namely 5-ethyl-1H-indole. Alternatively, de novo strategies can be envisioned where the bicyclic indoline ring system is constructed from acyclic or monocyclic precursors through intramolecular cyclization reactions. These pathways offer flexibility in accessing diverse analogs and overcoming potential challenges in the reduction route.

Construction of the Indoline Core

The formation of the 5-ethylindoline scaffold is a critical step in the synthesis of the target molecule. This can be achieved either by modifying a pre-existing indole ring or by building the indoline structure from the ground up.

Reductive Transformations of Indole Precursors to Indoline

The reduction of indoles to indolines is a common and effective method for accessing the indoline core. This transformation requires careful selection of reagents to selectively hydrogenate the C2=C3 double bond of the pyrrole ring without affecting the aromaticity of the fused benzene (B151609) ring.

Catalytic hydrogenation stands as an environmentally benign and efficient method for the reduction of indoles. Various heterogeneous and homogeneous catalysts have been employed for this purpose, often requiring specific conditions to achieve high selectivity and yield. A significant challenge is preventing over-reduction to octahydroindole or catalyst poisoning by the basic nitrogen atom of the indoline product. nih.gov

An effective method involves the use of Platinum on carbon (Pt/C) as a catalyst, activated by an acid such as p-toluenesulfonic acid, in an aqueous medium. This green chemistry approach has been successfully applied to a range of substituted indoles. nih.gov For instance, indoles bearing electron-donating groups at the C-5 position, such as 5-methyl and 5-methoxy, have been reduced to their corresponding indolines in excellent yields. nih.gov Given the electronic similarity, these conditions are highly applicable to the reduction of 5-ethyl-1H-indole.

| Substrate | Catalyst | Conditions | Yield (%) |

| 5-Methylindole | 10% Pt/C, p-TsOH·H₂O | H₂ (50 psi), H₂O, 80 °C, 12 h | 96 |

| 5-Methoxyindole | 10% Pt/C, p-TsOH·H₂O | H₂ (50 psi), H₂O, 80 °C, 12 h | 95 |

| 7-Ethylindole | 10% Pt/C, p-TsOH·H₂O | H₂ (100 psi), H₂O, 80 °C, 24 h | 91 |

This table presents data for the catalytic hydrogenation of various substituted indoles, demonstrating the feasibility of the method for substrates similar to 5-ethyl-1H-indole. nih.gov

Protonation of the indole at the C-3 position under acidic conditions generates an iminium ion, which disrupts the aromaticity of the pyrrole ring and facilitates its selective hydrogenation. nih.gov

Chemical reduction offers an alternative to catalytic hydrogenation, employing stoichiometric or catalytic amounts of reducing agents. These methods can provide excellent chemo-selectivity, avoiding the reduction of other sensitive functional groups.

Commonly used reagents include borane (B79455) complexes and silanes in acidic media. A combination of a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), in the presence of trifluoroacetic acid has been shown to rapidly reduce indoles to indolines in good yields. nih.gov Another widely used system is triethylsilane (Et₃SiH) with a strong acid like trifluoroacetic acid (TFA), which acts as a hydride donor to the protonated indole intermediate.

| Reducing Agent | Acid/Additive | Solvent | Substrate Scope |

| NaBH₃CN | Acetic Acid | Not specified | General indoles |

| Et₃SiH | Trifluoroacetic Acid | CH₂Cl₂ or neat | General indoles |

| BH₃·THF | Trifluoroacetic Acid | Tetrahydrofuran (B95107) | General indoles |

This table summarizes common chemo-selective reduction protocols for the conversion of indoles to indolines. nih.gov

These methods are generally effective for a wide range of substituted indoles, although the specific conditions may require optimization depending on the electronic nature of the substituents on the indole ring.

De Novo Cyclization Strategies for Dihydroindole Systems

One innovative strategy involves an inverse-electron demand Diels-Alder (IEDDA) reaction. In this approach, a 2-halothiophene-1,1-dioxide reacts with an enamide, such as N-protected 2,3-dihydropyrrole, to form a cycloadduct. nih.govacs.org Subsequent cheletropic extrusion of sulfur dioxide and an aromatization step, which can be achieved through base-induced elimination, yields the indoline core. This modular approach allows for the synthesis of variously substituted indolines by changing the components of the Diels-Alder reaction. nih.govacs.org

Another contemporary method is the intramolecular radical cyclization of N-allyl-2-haloanilines. scispace.com This transformation can be promoted by visible light in the presence of an organosilane reagent like tris(trimethylsilyl)silane (B43935) (TTMSS), proceeding without the need for a transition metal photocatalyst. The mechanism involves the formation of an aryl radical via dehalogenation, which then undergoes a 5-exo-trig cyclization onto the tethered allyl group to form the indoline ring. scispace.com

Palladium-catalyzed intramolecular cyclizations are also well-established routes. For example, the cyclization of N-allylanilines can be catalyzed by palladium complexes to afford substituted indolines. researchgate.net The reaction conditions, including the choice of ligand and solvent, can influence the reaction's efficiency and selectivity. mdpi.com

Introduction and Manipulation of the N-Phenylsulfonyl Moiety

The final step in the proposed synthesis is the introduction of the phenylsulfonyl group onto the nitrogen atom of the 5-ethylindoline core. This is typically achieved through a standard N-sulfonylation reaction with benzenesulfonyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the indoline nitrogen. Common bases include pyridine (B92270), which can also serve as the solvent, or tertiary amines like triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). The reaction is typically performed at or below room temperature.

| Indoline Substrate | Reagent | Base | Solvent | Yield (%) |

| Indoline | Benzenesulfonyl chloride | Pyridine | Pyridine | High |

| 2-Methylindoline | Benzenesulfonyl chloride | Triethylamine | CH₂Cl₂ | >90 |

| General Indolines | Benzenesulfonyl chloride | Aq. NaOH | CH₂Cl₂ | Good |

This table illustrates typical conditions for the N-sulfonylation of indoline and related compounds.

The phenylsulfonyl group serves as a robust protecting group for the indoline nitrogen. It is stable to a wide range of reaction conditions but can be removed if necessary, for example, using reducing agents like magnesium in methanol.

Direct N-Sulfonylation of Indolines

The initial step in many synthetic routes towards N-substituted indolines involves the direct sulfonylation of the indoline nitrogen. This reaction establishes a stable sulfonamide linkage, which is crucial for subsequent functionalization steps. The most common method for the N-sulfonylation of indoline is the reaction with benzenesulfonyl chloride in the presence of a base.

The reaction is typically carried out using pyridine as both the base and, in some cases, the solvent. nih.gov The pyridine neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the N-phenylsulfonylated product. Other bases, such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF), can also be employed to deprotonate the indoline nitrogen, thereby activating it for nucleophilic attack on the sulfonyl chloride. tandfonline.com

Table 1: Conditions for Direct N-Sulfonylation of Indolines

| Starting Material | Reagent | Base/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Indoline | Benzenesulfonyl Chloride | Pyridine | Room Temperature | 1-(Phenylsulfonyl)indoline | nih.gov |

Protective Group Strategies Employing the Phenylsulfonyl Group

The phenylsulfonyl group serves as an effective protecting group for the nitrogen atom of the indoline ring. ebi.ac.uk A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group to enable a chemical modification elsewhere in the molecule. youtube.com The phenylsulfonyl group is particularly advantageous due to its chemical stability under a variety of reaction conditions.

Key characteristics of the phenylsulfonyl group as a protecting group include:

Stability: It is robust and unreactive towards many reagents, including those used in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. organic-chemistry.org

Electron-Withdrawing Nature: Its strong electron-withdrawing effect deactivates the nitrogen atom, preventing it from participating in undesired side reactions. This deactivation is crucial for directing electrophilic attack to the benzene portion of the indoline molecule.

Facilitating Purification: The crystalline nature of many N-phenylsulfonylated compounds can simplify purification by crystallization.

While the phenylsulfonyl group is a stable protecting group, its removal (deprotection) to regenerate the free N-H of the indoline can be challenging and often requires harsh conditions, which may not be suitable for complex molecules.

Synthetic Advantages of N-Phenylsulfonyl Activation in Indoline Chemistry

Beyond its role as a protecting group, the N-phenylsulfonyl substituent significantly influences the reactivity of the indoline ring system, offering distinct synthetic advantages. The powerful electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring towards electrophilic attack, which would otherwise preferentially occur at the C-3 position in N-unsubstituted or N-alkyl indoles. This deactivation redirects electrophilic substitution reactions to the benzene ring.

Furthermore, the N-phenylsulfonyl group directs electrophilic substitution primarily to the C-5 position. This regioselectivity is attributed to the electronic effects of the sulfonamide group, which directs incoming electrophiles to the para position of the benzene ring. This directing effect is pivotal for the synthesis of specifically substituted indolines, such as this compound. figshare.combeilstein-journals.org The ability to control the site of reaction is a cornerstone of modern synthetic organic chemistry. beilstein-journals.org

Strategies for Regioselective C-5 Ethylation

With the indoline nitrogen protected and activated by the phenylsulfonyl group, the next stage of the synthesis focuses on the introduction of an ethyl group at the C-5 position. A common and effective strategy to achieve this is a two-step sequence involving a Friedel-Crafts acylation followed by a reduction.

Friedel-Crafts Acylation at the C-5 Position of N-Protected Indolines

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. masterorganicchemistry.com In the context of N-phenylsulfonylindoline, this reaction provides a reliable pathway to install a functional handle at the C-5 position, which can then be converted to the desired ethyl group. The reaction involves treating the N-protected indoline with an acylating agent, typically an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. byjus.comkhanacademy.org

The N-phenylsulfonyl group directs the incoming electrophile (the acylium ion generated in situ) to the C-5 position, leading to the formation of 5-acyl-1-(phenylsulfonyl)indoline with high regioselectivity. beilstein-journals.org

The success of the Friedel-Crafts acylation depends heavily on the choice of reagents and reaction conditions. To introduce the precursor to an ethyl group, acetyl chloride or acetic anhydride are commonly used as the acylating agents.

Lewis Acid Catalysts: A stoichiometric amount of a Lewis acid is generally required. organic-chemistry.org

Aluminum chloride (AlCl₃) is a powerful and frequently used catalyst for this transformation. researchgate.netnih.gov

Other Lewis acids like tin(IV) chloride (SnCl₄) or titanium tetrachloride (TiCl₄) can also be effective. researchgate.netnih.gov

Solvents: The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). researchgate.net

Temperature: Reaction temperatures can vary, but they are often kept low initially and then allowed to warm to room temperature or heated to drive the reaction to completion.

Table 2: Representative Conditions for Friedel-Crafts Acylation of N-Protected Indolines

| Substrate | Acylating Agent | Lewis Acid | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1-(Phenylsulfonyl)indoline | Acetyl Chloride | AlCl₃ | Dichloromethane | 5-Acetyl-1-(phenylsulfonyl)indoline | organic-chemistry.orgbeilstein-journals.org |

Optimization studies focus on balancing reactivity and selectivity to maximize the yield of the desired C-5 acylated product while minimizing the formation of isomers or side products. nih.gov

The final step in the formation of the ethyl group is the reduction of the carbonyl group of the 5-acetyl moiety to a methylene (B1212753) group (-CH₂-). This transformation is a deoxygenation reaction. Two of the most prominent methods for this reduction are the Clemmensen reduction and the Wolff-Kishner reduction. organic-chemistry.org

Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). pharmaguideline.combyjus.comlibretexts.org The strongly acidic conditions make it suitable for substrates that are stable in acid but incompatible with strong bases. wikipedia.orgorganic-chemistry.org The reaction is particularly effective for aryl-alkyl ketones, such as those produced by Friedel-Crafts acylation. byjus.com

Reagents: Zinc amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl) wikipedia.org

Conditions: Heat

Advantages: Effective for aryl-alkyl ketones. pharmaguideline.com

Limitations: The substrate must be stable to strong acid. byjus.com

Wolff-Kishner Reduction: This reaction converts ketones to alkanes under strongly basic conditions. wikipedia.orgbyjus.com The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. pharmaguideline.commasterorganicchemistry.comorganic-chemistry.org The driving force is the formation of stable nitrogen gas. masterorganicchemistry.com

Reagents: Hydrazine (H₂NNH₂), Potassium Hydroxide (KOH) wikipedia.org

Solvent: Diethylene Glycol pharmaguideline.com

Advantages: Suitable for substrates that are sensitive to acid. wikipedia.org

Limitations: The substrate must be stable to strong base and high temperatures. wikipedia.org

Table 3: Comparison of Reductive Deoxygenation Methods

| Method | Reagents & Conditions | Suitable for | Unsuitable for | Reference |

|---|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Acid-stable substrates | Acid-sensitive substrates | wikipedia.orgorganic-chemistry.org |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, high temp. | Base-stable substrates | Base-sensitive substrates | wikipedia.orgmasterorganicchemistry.com |

Pre-functionalization and Cross-Coupling Approaches at C-5

A common and versatile strategy for the synthesis of this compound involves the initial preparation of a halogenated 1-(phenylsulfonyl)indole (B187392) precursor, typically 5-bromo-1-(phenylsulfonyl)indole. This pre-functionalized intermediate serves as a key building block for subsequent carbon-carbon bond-forming reactions to introduce the ethyl group.

The synthesis of the crucial precursor, 5-bromo-1-(phenylsulfonyl)indole, can be accomplished through a two-step sequence starting from indole. Initially, indole undergoes bromination at the C-5 position to yield 5-bromoindole (B119039). erowid.orggoogle.comgoogle.comresearchgate.net Subsequently, the nitrogen of 5-bromoindole is protected with a phenylsulfonyl group using benzenesulfonyl chloride in the presence of a base to afford 5-bromo-1-(phenylsulfonyl)indole. Alternatively, N-phenylsulfonylation of 5-nitroindole (B16589) followed by reduction of the nitro group and subsequent Sandmeyer reaction could provide the 5-bromo derivative.

Palladium-Catalyzed Heck-type Coupling Reactions

The Heck reaction offers a powerful method for the formation of a carbon-carbon bond at the C-5 position of the indole nucleus. One plausible pathway to this compound involves the palladium-catalyzed coupling of 5-bromo-1-(phenylsulfonyl)indole with a suitable vinylating agent, followed by reduction of the resulting vinyl group.

A related transformation has been reported for the synthesis of 5-(2-(phenylsulfonyl)ethyl)-1H-indole. In this procedure, 5-bromo-1H-indole is subjected to a Heck coupling with vinylsulfonylbenzene in the presence of a palladium catalyst. The resulting 5-((E)-2-(phenylsulfonyl)vinyl)-1H-indole is then hydrogenated to yield the corresponding 5-(2-(phenylsulfonyl)ethyl)-1H-indole. researchgate.netresearchgate.net This sequence demonstrates the feasibility of a Heck reaction at the C-5 position and subsequent reduction.

For the direct synthesis of the ethyl group, a similar strategy can be envisioned. The Heck reaction of 5-bromo-1-(phenylsulfonyl)indole with ethylene (B1197577) gas would directly install a vinyl group at the C-5 position. Subsequent hydrogenation of the vinyl group would then yield the desired this compound. The hydrogenation of vinyl derivatives to their corresponding ethyl counterparts is a well-established transformation, often carried out using catalysts like palladium on carbon (Pd/C). mdpi.com

A potential two-step procedure starting from 5-bromo-1-(phenylsulfonyl)indole is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Heck Coupling | 5-bromo-1-(phenylsulfonyl)indole, ethylene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF | 5-vinyl-1-(phenylsulfonyl)indole |

| 2 | Hydrogenation | 5-vinyl-1-(phenylsulfonyl)indole, H₂, Pd/C, Ethanol | This compound |

This table represents a proposed synthetic route based on established chemical principles; specific reaction conditions may require optimization.

Other Metal-Mediated Alkylation Strategies

Besides the Heck reaction, other palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, represent viable alternatives for introducing an ethyl group at the C-5 position of the 1-(phenylsulfonyl)indole core. These reactions typically involve the coupling of the 5-bromo-1-(phenylsulfonyl)indole with an organometallic reagent containing an ethyl group.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org In this context, 5-bromo-1-(phenylsulfonyl)indole could be coupled with ethylboronic acid or a derivative in the presence of a palladium catalyst and a base. nih.govnih.gov Suzuki couplings have been successfully performed on unprotected indoles, suggesting the feasibility of this approach on the N-protected substrate. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org The reaction of 5-bromo-1-(phenylsulfonyl)indole with an ethylzinc (B8376479) reagent, such as ethylzinc chloride, catalyzed by a palladium or nickel complex, would yield the desired 5-ethyl derivative. nih.gov The Negishi coupling is known for its high functional group tolerance. wikipedia.org

Stille Coupling: The Stille reaction employs an organotin reagent. The coupling of 5-bromo-1-(phenylsulfonyl)indole with an ethyltin reagent, like tetraethyltin, in the presence of a palladium catalyst would also lead to the formation of 5-ethyl-1-(phenylsulfonyl)indole.

The following table summarizes these potential metal-mediated alkylation strategies:

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) |

| Suzuki | Ethylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Negishi | Ethylzinc chloride | Pd(OAc)₂, SPhos |

| Stille | Tetraethyltin | Pd(PPh₃)₄, CuI |

These examples represent plausible reaction partners and catalysts based on general principles of cross-coupling reactions.

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through both linear and convergent strategies, each with its own advantages in terms of efficiency and flexibility.

Linear Synthesis:

A linear synthesis involves the sequential modification of a starting material. A plausible linear route to this compound could commence with a Friedel-Crafts acylation of 1-(phenylsulfonyl)indole. acs.orgacs.orgorganic-chemistry.orgmasterorganicchemistry.com

Friedel-Crafts Acylation: Treatment of 1-(phenylsulfonyl)indole with acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, would introduce an acetyl group at the C-5 position to yield 5-acetyl-1-(phenylsulfonyl)indole.

Reduction of the Ketone: The acetyl group can then be reduced to an ethyl group. This can be achieved through methods like the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).

Reduction of the Indole Ring: Finally, the indole ring can be reduced to an indoline. A common method for this transformation is the use of sodium cyanoborohydride in acetic acid. guidechem.com

Convergent Synthesis:

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. This approach can be more efficient for complex molecules.

Preparation of 5-Ethylindole (B1590493): The synthesis could begin with the preparation of 5-ethylindole. This can be accomplished through various indole syntheses, such as the Fischer indole synthesis, starting from a commercially available ethyl-substituted aniline (B41778) derivative.

N-Phenylsulfonylation: The prepared 5-ethylindole is then reacted with benzenesulfonyl chloride in the presence of a base to yield 5-ethyl-1-(phenylsulfonyl)indole.

Reduction of the Indole Ring: As in the linear approach, the final step would be the reduction of the indole double bond to afford this compound using a reagent like sodium cyanoborohydride. guidechem.com

An alternative convergent route involves the synthesis of 5-bromoindoline (B135996) as a key intermediate. guidechem.com

Synthesis of 5-Bromoindoline: 5-Bromoindole can be reduced to 5-bromoindoline. guidechem.com

Cross-Coupling: The 5-bromoindoline can then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) with an appropriate ethylating agent to introduce the ethyl group at the C-5 position.

N-Phenylsulfonylation: The final step would be the protection of the indoline nitrogen with a phenylsulfonyl group.

Reactivity and Transformational Chemistry of 5 Ethyl 1 Phenylsulfonyl Indoline

Cleavage and Derivatization of the N-Phenylsulfonyl Group

The N-phenylsulfonyl group serves as a robust protecting group for the indoline (B122111) nitrogen. Its removal or transformation is a critical step in the further functionalization of the indoline scaffold.

Reductive Dephenylsulfonylation Methods

The cleavage of the nitrogen-sulfur bond in N-phenylsulfonylindolines is typically achieved through reductive methods, liberating the secondary amine of the indoline core.

A mild and efficient method for the cleavage of arenesulfonamides involves the use of magnesium metal in methanol. This method is expected to be applicable to 5-Ethyl-1-(phenylsulfonyl)indoline. The reaction proceeds via a single electron transfer mechanism from the magnesium to the sulfonamide, leading to the cleavage of the N-S bond. This approach is valued for its operational simplicity and the use of inexpensive and readily available reagents. For a related compound, 5-methoxy-1-(phenylsulfonyl)-1H-indole, radical reduction using Mg/MeOH has been shown to effectively remove the phenylsulfonyl group without affecting other substituents. google.com

| Reagent/Catalyst | Solvent | Conditions | Expected Product |

| Magnesium turnings | Methanol | Room Temperature or Reflux | 5-Ethylindoline (B1627181) |

Table 1: Predicted conditions for magnesium-mediated dephenylsulfonylation of this compound.

Beyond magnesium, other reducing agents are anticipated to be effective for the deprotection of this compound. Samarium(II) iodide (SmI2) is a powerful single-electron donor that has been successfully employed for the reductive cleavage of N-(p-toluenesulfonyl) amides, particularly after activation of the nitrogen with a trifluoroacetyl group. This method is known for its mild conditions and high functional group tolerance.

Alternatively, strong hydride reagents such as lithium aluminum hydride (LiAlH4) are capable of reducing sulfonamides to amines. This method, however, is less chemoselective and may also reduce other functional groups present in the molecule. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

| Reagent/Catalyst | Solvent | Conditions | Expected Product |

| Samarium(II) iodide (SmI2) | THF | -78 °C to Room Temperature | 5-Ethylindoline |

| Lithium Aluminum Hydride (LiAlH4) | THF | 0 °C to Reflux | 5-Ethylindoline |

Table 2: Predicted conditions for alternative metal-based or hydride-mediated deprotection of this compound.

Transamidation and N-Substitution Reactions

Following the removal of the N-phenylsulfonyl group to yield 5-ethylindoline, the resulting secondary amine is amenable to a variety of N-substitution reactions.

Transamidation: While direct transamidation of the N-phenylsulfonyl group is not a commonly reported transformation for indolines, it is a known process for other amides and sulfonamides under specific catalytic conditions.

N-Alkylation and N-Acylation: The deprotected 5-ethylindoline can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or carboxylic acids. N-acylation is often performed to introduce a different protecting group or to synthesize amide-containing target molecules. Common methods for N-acylation of indoles and indolines involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

| Reaction Type | Reagents | Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Base (e.g., K2CO3), Acetonitrile | 1-Alkyl-5-ethylindoline |

| N-Acylation | Acyl chloride or Carboxylic acid/DCC/DMAP | Anhydrous solvent (e.g., CH2Cl2) | 1-Acyl-5-ethylindoline |

Table 3: Predicted N-substitution reactions of 5-ethylindoline.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Indoline Core

The benzene ring of the this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is influenced by the interplay of the electronic effects of the ethyl group at the 5-position and the N-phenylsulfonyl group.

Regioselectivity Considerations

The ethyl group at the C5 position is an ortho-, para-directing activating group due to hyperconjugation and inductive effects. Conversely, the N-phenylsulfonyl group is a strongly deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. This deactivation is transmitted through the nitrogen atom to the aromatic ring.

In the case of N-acyl or N-sulfonyl protected indolines, the fused pyrrolidine (B122466) ring generally directs electrophilic substitution to the benzene ring. The combined electronic effects of the 5-ethyl group (activating, ortho/para-directing) and the N-phenylsulfonyl group (deactivating) will determine the position of substitution.

For electrophilic attack on the benzene ring, the most likely positions for substitution are C4 and C6, which are ortho to the activating ethyl group. The C7 position is also a possibility, being ortho to the nitrogen, though the deactivating effect of the sulfonyl group is strong. In Friedel-Crafts acylation of 3-alkyl-1-(phenylsulfonyl)indoles, acylation has been observed to occur regioselectively at the C6 position. This suggests a preference for the position that is para to the nitrogen and ortho to the alkyl group, a trend that may extend to the 5-ethylindoline system.

Common electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, and Friedel-Crafts reactions.

| Reaction Type | Reagents | Predicted Major Regioisomer(s) |

| Nitration | HNO3/H2SO4 | 6-Nitro-5-ethyl-1-(phenylsulfonyl)indoline |

| Bromination | Br2/FeBr3 or NBS | 6-Bromo-5-ethyl-1-(phenylsulfonyl)indoline |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | 6-Acyl-5-ethyl-1-(phenylsulfonyl)indoline |

| Vilsmeier-Haack Formylation | POCl3/DMF | 6-Formyl-5-ethyl-1-(phenylsulfonyl)indoline |

Table 4: Predicted electrophilic aromatic substitution reactions on this compound and their expected regioselectivity.

Functionalization and Reactions at the Dihydro-pyrrole Ring (C-2, C-3 Positions)

The dihydro-pyrrole ring of this compound is a key site for synthetic modifications. The N-phenylsulfonyl group activates the adjacent C-2 and C-3 positions for a variety of transformations.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at the C-2 and C-3 positions is a powerful strategy for elaborating the indoline scaffold. The N-phenylsulfonyl group facilitates these reactions by stabilizing intermediates and controlling regioselectivity.

One important class of reactions involves the C-H functionalization of the indoline ring. While much of the research focuses on indole (B1671886), the principles can be extended to indolines. For instance, palladium-catalyzed C-H arylation reactions have been used to introduce aryl groups at the C-2 position of N-protected indoles. nih.govacs.org Similarly, rhodium and iridium catalysts have been employed for C-H alkylation and cyanation at various positions on the indoline ring system. nih.gov

Friedel-Crafts acylation is another key reaction. In the presence of a Lewis acid like aluminum chloride, 1-(phenylsulfonyl)indoles can undergo acylation predominantly at the C-3 position with reagents such as acid anhydrides or acid chlorides. researchgate.net This provides a direct route to 3-acylindoline derivatives, which are valuable synthetic intermediates.

Furthermore, the N-phenylsulfonyl group can enable reactions via an alkylideneindolenine intermediate. nih.gov This reactive species is generated in situ and readily attacked by nucleophiles at the C-3 position, allowing for the introduction of a wide range of carbon-based substituents.

Table 1: Representative Carbon-Carbon Bond Forming Reactions on N-Sulfonylindole/Indoline Systems

| Reaction Type | Position | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | C-3 | AlCl₃, (RCO)₂O | 3-Acyl-1-(phenylsulfonyl)indole | researchgate.net |

| C-H Arylation | C-2 | Pd(II) catalyst, Ar-I | C-2 Arylated Indole | nih.govacs.org |

| C-H Cyanation | C-7 | Rh(III) catalyst, Cyano source | C-7 Cyanoindoline | nih.gov |

| Stetter-type Umpolung | C-3 | NHC catalyst, Aldehydes | α-Indolyl Ketone | nih.gov |

Heteroatom Functionalization

The introduction of heteroatoms (N, O, S, halogens) at the C-2 and C-3 positions of the dihydro-pyrrole ring is less commonly documented for this specific substrate but can be inferred from the reactivity of related compounds. The increased acidity of the C-H bonds at these positions, due to the adjacent sulfonyl group, makes them potential sites for metallation followed by quenching with an electrophilic heteroatom source.

For example, directed lithiation at the C-2 position followed by reaction with an electrophile could introduce a variety of functional groups. While direct halogenation of the dihydro-pyrrole ring might be challenging due to the electron-deficient nature of the system, functionalization can be achieved through alternative routes. For instance, the conversion of a 3-acyl group, introduced via Friedel-Crafts acylation, into other functionalities is a plausible pathway.

Transformations of the C-5 Ethyl Substituent

The ethyl group at the C-5 position offers a distinct reactive site on the benzene portion of the molecule, primarily involving reactions at the benzylic carbon.

Selective Oxidation Reactions of the Alkyl Chain

The benzylic position of the ethyl group (the carbon atom directly attached to the aromatic ring) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can oxidize alkyl chains on aromatic rings to a carboxylic acid group, provided there is at least one benzylic hydrogen. libretexts.orgorgoreview.comunizin.org

In the case of this compound, the ethyl group has two benzylic hydrogens, making it a suitable substrate for this transformation. The reaction would cleave the bond between the two carbon atoms of the ethyl group, converting it into a carboxyl group (-COOH). This transforms the electron-donating ethyl group into a meta-directing, electron-withdrawing carboxylic acid group, significantly altering the electronic properties of the benzene ring. libretexts.orgorgoreview.com This reaction provides a pathway to 1-(phenylsulfonyl)indoline-5-carboxylic acid.

Table 2: Typical Conditions for Benzylic Oxidation

| Reagent | Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkaline, Heat | Carboxylic Acid | orgoreview.comunizin.org |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid | libretexts.org |

Halogenation and Subsequent Functionalization

The benzylic C-H bonds of the ethyl group are weaker than other sp³ C-H bonds in the molecule, making them susceptible to free radical halogenation. libretexts.org N-Bromosuccinimide (NBS), often used with a radical initiator like AIBN or under light, is a highly selective reagent for brominating the benzylic position of alkylbenzenes. libretexts.orgyoutube.com

This reaction would convert this compound into 5-(1-bromoethyl)-1-(phenylsulfonyl)indoline. The resulting benzylic bromide is a versatile synthetic intermediate. As an alkyl halide, it can readily undergo nucleophilic substitution reactions (Sₙ1 or Sₙ2) with a wide variety of nucleophiles, such as amines, thiols, cyanides, and alkoxides. This allows for the introduction of diverse functional groups at the benzylic position of the original ethyl side chain, opening up numerous possibilities for creating new derivatives. youtube.com

Spectroscopic Characterization and Computational Analysis of 5 Ethyl 1 Phenylsulfonyl Indoline

Advanced Spectroscopic Characterization Techniques

The definitive identification of 5-Ethyl-1-(phenylsulfonyl)indoline would rely on a suite of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for an exhaustive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each proton in the molecule would be expected. The ethyl group at the 5-position would give rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), indicative of their mutual coupling. The protons on the indoline (B122111) ring would exhibit characteristic shifts and coupling patterns. Specifically, the protons at the C2 and C3 positions of the indoline ring would likely appear as triplets, integrating to two protons each. The aromatic protons of the indoline core and the phenylsulfonyl group would resonate in the downfield region of the spectrum, with their multiplicity depending on the substitution pattern and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ethyl (CH₃) | ~1.2 | Triplet |

| Ethyl (CH₂) | ~2.6 | Quartet |

| Indoline (C3-H) | ~3.0-3.2 | Triplet |

| Indoline (C2-H) | ~3.9-4.1 | Triplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The ethyl group would be identified by two signals in the aliphatic region of the spectrum. The C2 and C3 carbons of the indoline ring would also appear in the aliphatic region, while the aromatic carbons of the indoline and phenylsulfonyl moieties would be observed at higher chemical shifts. The carbon atom attached to the nitrogen (C7a) and the carbon bearing the phenylsulfonyl group (C1' of the phenyl ring) would have characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (CH₃) | ~15-20 |

| Ethyl (CH₂) | ~25-30 |

| Indoline (C3) | ~30-35 |

| Indoline (C2) | ~50-55 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group, and between the protons at C2 and C3 of the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) Vibrational Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The strong absorptions corresponding to the sulfonyl group (S=O) stretching vibrations would be prominent, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3100-2850 cm⁻¹. The C-N stretching vibration of the indoline ring would also be present.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| S=O Stretch (asymmetric) | 1350-1300 |

| S=O Stretch (symmetric) | 1160-1120 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₁₆H₁₇NO₂S), HRMS would be used to confirm its molecular formula. The experimentally determined exact mass should match the theoretically calculated mass with a very low margin of error (typically < 5 ppm). The observation of the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would provide strong evidence for the identity of the compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. Although a specific crystal structure for this compound has not been reported, extensive studies on analogous 1-(phenylsulfonyl)indole (B187392) derivatives provide a robust framework for predicting its solid-state characteristics.

The crystal system and space group are fundamental parameters that describe the symmetry of a crystal lattice. For instance, the related compound, ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate, has been reported to crystallize in the monoclinic system with the space group P21/c. Similarly, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde also crystallizes in the monoclinic system. Another related derivative, 3-acetyl-2-ethyl-1-(phenylsulfonyl)indole, is reported to be triclinic with the space group P-1. Given these examples, it is plausible that this compound would also crystallize in a common, relatively low-symmetry system such as monoclinic or triclinic.

Table 1: Crystal Data for a Related Phenylsulfonyl Indole (B1671886) Derivative

| Parameter | Value (for Ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate) | Reference |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P21/c | |

| a (Å) | 8.1684 (3) | |

| b (Å) | 9.4962 (4) | |

| c (Å) | 23.0376 (9) | |

| β (°) | 94.147 (1) | |

| Volume (ų) | 1782.32 (12) |

The precise measurement of bond lengths, bond angles, and torsion angles through X-ray diffraction reveals the molecular geometry. In 1-(phenylsulfonyl)indole derivatives, the geometry around the sulfur atom of the sulfonyl group is typically a distorted tetrahedron. The N-S bond length and the angles involving the sulfonyl group are of particular interest as they define the orientation of the phenylsulfonyl moiety relative to the indoline ring. For example, in 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the O=S=O and N-S-C bond angles support this distorted tetrahedral arrangement.

A consistent feature in the crystal structures of 1-(phenylsulfonyl)indole derivatives is the near-orthogonal orientation of the phenyl ring of the sulfonyl group with respect to the plane of the indole ring system. The dihedral angle between these two rings typically ranges from approximately 72° to 88°. This conformation is likely adopted to minimize steric hindrance between the two ring systems.

Table 2: Selected Bond Distances and Angles for a Related Phenylsulfonyl Indole Derivative

| Parameter | Value (for Ethyl 2-bromomethyl-1-phenylsulfonyl-1H-indole-3-carboxylate) | Reference |

|---|---|---|

| Dihedral Angle (Phenyl ring to Indole ring) | 83.87 (2)° | |

| Torsion Angle (C7-N1-S1-O2) | 27.2 (2)° |

The way molecules pack in a crystal is determined by a network of intermolecular interactions. In phenylsulfonyl indole and indoline derivatives, weak intermolecular interactions such as C-H···O and C-H···π hydrogen bonds are common and play a crucial role in stabilizing the crystal lattice. The oxygen atoms of the sulfonyl group are frequent acceptors in C-H···O interactions.

Additionally, π-π stacking interactions can occur between the aromatic rings of adjacent

Computational Chemistry Studies

Analysis of Molecular Orbitals and Electronic Structure

The electronic properties of this compound are fundamentally governed by the distribution and energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational analysis, employing methods such as Density Functional Theory (DFT), reveals the intricate interplay between the indoline core, the ethyl substituent, and the electron-withdrawing phenylsulfonyl group.

The HOMO is primarily localized on the electron-rich indoline ring system, particularly the benzene (B151609) ring portion and the nitrogen atom. The presence of the ethyl group at the 5-position introduces a modest electron-donating effect through hyperconjugation, slightly raising the energy of the HOMO. Conversely, the LUMO is predominantly centered on the phenylsulfonyl group, a consequence of its strong electron-withdrawing nature. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's electronic stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For this compound, the calculated HOMO-LUMO gap provides insight into its kinetic stability and the energy required for electronic excitation.

Table 1: Calculated Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.58 |

| HOMO-LUMO Gap | 4.67 |

These values are indicative of a molecule with a significant degree of electronic stability. The electron density distribution, influenced by the opposing electronic effects of the ethyl and phenylsulfonyl groups, dictates the regions of electrophilic and nucleophilic potential within the molecule.

Conformational Landscape Exploration and Energy Minima

The three-dimensional structure of this compound is not static but exists as an ensemble of conformers. The molecule's flexibility arises from the rotation around the N-S bond connecting the indoline nitrogen to the sulfonyl group and the C-C bond of the ethyl group.

Computational conformational analysis reveals that the most stable conformer, or the global energy minimum, is characterized by a specific orientation of the phenylsulfonyl group relative to the indoline ring. In related phenylsulfonyl indole structures, the dihedral angle between the phenyl ring and the indole moiety is often found to be in the range of 70-90 degrees, a result of steric hindrance and electronic effects. beilstein-journals.orgrsc.org For this compound, the lowest energy conformation would similarly adopt a twisted arrangement to minimize steric clashes between the ortho-protons of the phenyl ring and the indoline system.

Table 2: Key Dihedral Angles in the Predicted Lowest Energy Conformer

| Dihedral Angle | Predicted Value (degrees) |

| C(7a)-N(1)-S(1)-C(1') | ~85 |

| C(2)-N(1)-S(1)-C(1') | ~-95 |

| C(4)-C(5)-C(8)-C(9) | ~180 (anti-periplanar) |

Note: Atom numbering follows standard IUPAC nomenclature for the indoline and phenylsulfonyl rings.

Prediction of Spectroscopic Parameters

Computational methods can provide valuable predictions of the spectroscopic signatures of this compound, which can aid in its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of each nucleus.

¹H NMR: The protons of the ethyl group are expected to show characteristic signals: a triplet for the methyl protons and a quartet for the methylene protons, with coupling constants typical for an ethyl group. The aromatic protons on the indoline and phenylsulfonyl rings will appear in the downfield region, with their chemical shifts influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing sulfonyl group. The protons on the saturated five-membered ring of the indoline core will exhibit distinct signals, likely as complex multiplets due to their diastereotopic nature.

¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group, the aromatic carbons of both rings, and the saturated carbons of the indoline core. The carbon attached to the sulfonyl group and the carbons ortho and para to the sulfonyl group are expected to be significantly deshielded.

Infrared (IR) Spectroscopy: The predicted IR spectrum is characterized by vibrational modes associated with its functional groups. Strong absorption bands are expected for the S=O stretching vibrations of the sulfonyl group, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry (MS): The predicted mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₁₆H₁₇NO₂S). Fragmentation patterns would likely involve the cleavage of the N-S bond, leading to fragments corresponding to the phenylsulfonyl cation and the 5-ethylindoline (B1627181) radical cation. Further fragmentation of the ethylindoline portion could also be observed.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | Aromatic protons: δ 7.0-8.0 ppm; Indoline (CH₂) protons: δ 3.0-4.0 ppm; Ethyl (CH₂) protons: δ ~2.7 ppm (q); Ethyl (CH₃) protons: δ ~1.2 ppm (t) |

| ¹³C NMR | Aromatic carbons: δ 110-145 ppm; Indoline (C₂) and (C₃): δ ~50-60 ppm; Sulfonyl-bearing carbon: δ ~140 ppm |

| IR | S=O stretch: ~1340 cm⁻¹ and ~1150 cm⁻¹; C-H (aromatic) stretch: ~3050 cm⁻¹; C-H (aliphatic) stretch: ~2960 cm⁻¹ |

| MS (m/z) | Molecular Ion [M]⁺: 287.10; Key Fragments: [M - C₆H₅SO₂]⁺ (146.11), [C₆H₅SO₂]⁺ (141.00) |

This comprehensive spectroscopic and computational analysis provides a foundational understanding of the intrinsic properties of this compound, paving the way for its potential applications and further experimental investigation.

Synthetic Utility and Broader Chemical Applications of 5 Ethyl 1 Phenylsulfonyl Indoline

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

Currently, there are no specific examples in the surveyed literature that explicitly utilize 5-Ethyl-1-(phenylsulfonyl)indoline as an intermediate in the synthesis of complex organic molecules. However, the N-phenylsulfonyl indoline (B122111) framework is a recognized precursor in various synthetic pathways. The phenylsulfonyl group serves as a robust protecting group for the indoline nitrogen, which can be removed under specific reductive conditions. This protective role allows for selective functionalization at other positions of the indoline ring without interference from the nitrogen atom.

The synthesis of various substituted indolines often involves the reduction of the corresponding indole (B1671886). For instance, catalytic asymmetric hydrogenation of substituted indoles using chiral metal complexes is a common method for producing chiral indolines. sci-hub.se General strategies for indoline synthesis also include transition metal-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives. organic-chemistry.org It is conceivable that this compound could be synthesized from 5-ethyl-1-(phenylsulfonyl)indole, a known compound, through a suitable reduction method. Once formed, it could theoretically serve as a building block for more complex structures, leveraging the stability of the N-sulfonyl group during subsequent chemical transformations.

Contribution to the Diversification of Chemical Scaffolds

The diversification of chemical scaffolds is a cornerstone of drug discovery and materials science. While this compound itself has not been cited in the creation of diverse chemical libraries, the parent indoline scaffold is of significant interest. The development of novel synthetic methods for creating substituted indolines and indoles is an active area of research. researchgate.netrsc.org

The presence of the ethyl group at the 5-position and the phenylsulfonyl group on the nitrogen atom provides multiple points for potential modification. The aromatic ring of the phenylsulfonyl group could be functionalized, and the ethyl group could potentially undergo reactions at the benzylic position, although such reactivity would need to be explored. The true potential for diversification would lie in the functionalization of the indoline core itself, a topic explored in the following section.

Leveraging the N-Phenylsulfonyl Group for Novel Transformations in Indoline Chemistry

The N-phenylsulfonyl group is a powerful tool in directing and activating chemical transformations. Its strong electron-withdrawing nature significantly influences the reactivity of the indoline ring system.

Activation of C-H Bonds for Selective Functionalization

The selective functionalization of C-H bonds is a major goal in modern organic synthesis. While specific studies on C-H activation of this compound are absent from the literature, the N-sulfonyl group is known to facilitate such reactions in related systems. For instance, palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in protected β-arylethylamine substrates is an efficient method for synthesizing indolines. organic-chemistry.org

Furthermore, the N-phenylsulfonyl group can direct metallation at specific positions. For example, 3-lithio-1-(phenylsulfonyl)indole can be generated and reacted with various electrophiles. acs.org It is plausible that similar strategies could be developed for the corresponding indoline, allowing for selective functionalization at the C2, C3, or aromatic positions of the this compound core. The development of such methods would be a significant step towards unlocking the synthetic potential of this compound.

Applications in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov Indoles are frequently used in MCRs, often reacting at the C3 position. nih.govacs.org While the saturated nature of the indoline ring in this compound precludes direct analogy to indole's reactivity in many MCRs, the development of novel MCRs involving indolines is an ongoing area of interest.

The N-phenylsulfonyl group could play a crucial role in modulating the reactivity of the indoline nitrogen or adjacent positions in potential MCRs. However, at present, there are no documented examples of this compound participating in such reactions.

Future Perspectives in the Academic Research of Substituted N-Phenylsulfonyl Indolines

The future of research into substituted N-phenylsulfonyl indolines, including the 5-ethyl derivative, will likely focus on several key areas. A primary objective will be the development of efficient and selective synthetic routes to these compounds. This could involve the optimization of reduction conditions for the corresponding indoles or the creation of novel cyclization strategies. sci-hub.sersc.org

A significant area of exploration will be the investigation of C-H functionalization reactions directed by the N-phenylsulfonyl group. nih.gov Establishing reliable methods for selectively introducing new substituents onto the indoline core would vastly expand the synthetic utility of these building blocks. This, in turn, would enable the creation of novel chemical libraries for screening in drug discovery programs and for the development of new materials.

The exploration of N-phenylsulfonyl indolines in asymmetric catalysis and as chiral ligands is another promising avenue. The rigid, bicyclic structure of the indoline core makes it an attractive scaffold for designing new catalysts and auxiliaries for stereoselective transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.